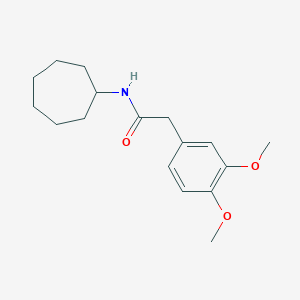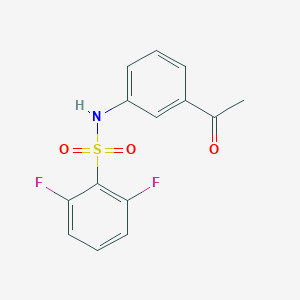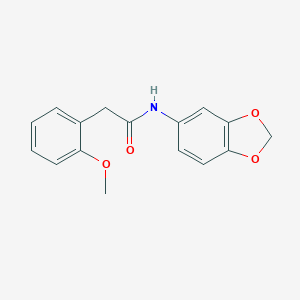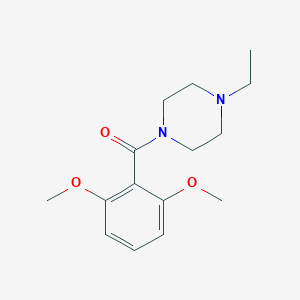
N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide, also known as DMC or CYCLO-DMAA, is a synthetic compound that belongs to the class of amphetamines. It was first synthesized in the 1970s and has been used in scientific research since then. The compound has gained attention due to its potential application in the field of neuroscience and as a possible treatment for neurological disorders.
Mécanisme D'action
N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide acts as a central nervous system stimulant by increasing the release of dopamine and norepinephrine in the brain. The compound also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in improved cognitive function, increased alertness, and a reduction in fatigue.
Biochemical and Physiological Effects:
N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. The compound has been found to increase heart rate, blood pressure, and body temperature. It also causes the release of glucose from the liver, leading to an increase in blood sugar levels. The compound has been shown to have a half-life of approximately 8 hours in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide is its ability to improve cognitive function and increase alertness, making it a useful tool in the study of neurological disorders. However, the compound has limitations in terms of its potential for abuse and dependence, which can be a concern in lab experiments. Additionally, the compound has not been extensively studied for its long-term effects on the brain and body.
Orientations Futures
There are several potential future directions for the study of N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide. One area of research is the development of new drugs that target the same neurotransmitter systems as the compound but with fewer side effects. Another direction is the exploration of the compound's potential as a treatment for other neurological disorders, such as Parkinson's disease and depression. Additionally, further research is needed to fully understand the long-term effects of the compound on the brain and body.
In conclusion, N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide is a synthetic compound that has been extensively studied for its potential use in the treatment of neurological disorders. The compound acts as a central nervous system stimulant by increasing the release of dopamine and norepinephrine in the brain, leading to improved cognitive function and increased alertness. While the compound has advantages in terms of its potential application in scientific research, it also has limitations and concerns regarding its potential for abuse and dependence. Further research is needed to fully understand the compound's potential as a treatment for neurological disorders and its long-term effects on the brain and body.
Méthodes De Synthèse
The synthesis of N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide involves the reaction of cycloheptanone with 3,4-dimethoxybenzaldehyde in the presence of ammonium acetate and acetic anhydride. The resulting product is then reduced using sodium borohydride to obtain the final compound.
Applications De Recherche Scientifique
N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide has been extensively studied for its potential use in the treatment of neurological disorders such as attention deficit hyperactivity disorder (ADHD), narcolepsy, and Alzheimer's disease. The compound has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a crucial role in cognitive function and mood regulation.
Propriétés
Nom du produit |
N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide |
|---|---|
Formule moléculaire |
C17H25NO3 |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C17H25NO3/c1-20-15-10-9-13(11-16(15)21-2)12-17(19)18-14-7-5-3-4-6-8-14/h9-11,14H,3-8,12H2,1-2H3,(H,18,19) |
Clé InChI |
QNUDTLRPXOFANU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2CCCCCC2)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CC(=O)NC2CCCCCC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[(2-Fluorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B261877.png)



